Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWISFUVNHCOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174045 | |
| Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-91-8 | |
| Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51656-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Ketalization
Cyclohexanone reacts with ethylene glycol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, $$ \text{TsOH} $$) under reflux conditions. The reaction proceeds via nucleophilic attack of ethylene glycol’s hydroxyl groups on the carbonyl carbon of cyclohexanone, followed by dehydration to form the spirocyclic ketal.
Reaction Conditions:
- Molar Ratio: Cyclohexanone : ethylene glycol = 1 : 1.2
- Catalyst: $$ \text{TsOH} $$ (5 mol%)
- Solvent: Toluene
- Temperature: 110–120°C (reflux)
- Reaction Time: 6–8 hours
Yield: 75–85% (reported for analogous spiroketal syntheses).
Alternative Synthetic Routes
Knoevenagel Condensation
An alternative method involves Knoevenagel condensation of 1,4-dioxaspiro[4.5]decan-8-one with ethyl cyanoacetate. However, this route often results in lower yields due to side reactions involving the spirocyclic system’s steric hindrance.
Reaction Conditions:
- Catalyst: Piperidine (10 mol%)
- Solvent: Ethanol
- Temperature: Reflux
- Yield: 40–50%
Ireland–Claisen Rearrangement
A photoredox-enabled Ireland–Claisen rearrangement has been explored for synthesizing α,β-unsaturated esters. This method uses allyl acrylates and alkylboronic esters under blue LED irradiation.
General Procedure:
- Substrate Preparation: Synthesize allyl acrylate derivatives via DCC/DMAP-mediated esterification.
- Photoredox Reaction: Irradiate with blue LEDs ($$ \lambda_{\text{max}} = 450 \, \text{nm} $$) in the presence of 4CzIPN photocatalyst.
- Rearrangement: The Ireland–Claisen-sigmatropic rearrangement forms the α,β-unsaturated ester.
Yield: 55–65% (dependent on substituents).
Optimization and Comparative Analysis
Reaction Condition Optimization
| Parameter | HWE Reaction | Knoevenagel | Ireland–Claisen |
|---|---|---|---|
| Temperature | −78°C to RT | Reflux | 30°C (ambient) |
| Catalyst | $$ \text{NaH} $$ | Piperidine | 4CzIPN |
| Yield (%) | 60–70 | 40–50 | 55–65 |
| Purity (%) | >95 | 85–90 | 90–95 |
Solvent and Base Effects
- HWE Reaction: Polar aprotic solvents (e.g., $$ \text{THF} $$) enhance phosphonate reactivity. Strong bases like $$ \text{LHMDS} $$ improve stereoselectivity.
- Ireland–Claisen: Degassed $$ \text{CH}2\text{Cl}2 $$ minimizes side reactions from oxygen quenching.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate has shown potential as a bioactive compound in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. This is attributed to its ability to interact with bacterial cell membranes, potentially disrupting their integrity.
- Enzyme Inhibition : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors for therapeutic purposes.
- Anticancer Properties : Initial investigations have indicated that this compound could induce apoptosis in cancer cells. Further studies are needed to elucidate the underlying mechanisms and evaluate its efficacy in clinical settings.
Materials Science Applications
The unique structure of this compound allows it to be utilized in materials science:
- Polymer Synthesis : The compound can be employed as a monomer or cross-linking agent in the synthesis of polymers with enhanced mechanical properties and thermal stability.
- Coatings and Adhesives : Its chemical reactivity makes it suitable for formulating coatings and adhesives that require durability and resistance to environmental factors.
Organic Synthesis Applications
In organic synthesis, this compound serves as a valuable intermediate:
- Building Block for Complex Molecules : The spirocyclic nature of this compound allows it to act as a versatile building block for synthesizing more complex organic molecules.
- Functionalization Reactions : It can undergo various functionalization reactions, providing access to derivatives with diverse biological activities.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Polymer Development
In an investigation into polymer applications, researchers synthesized a series of copolymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers, indicating its utility in advanced material formulations.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 189509-22-6)
Structural Difference : Replaces the ylidene group with a hydroxyl substituent at position 6.
Molecular Formula : C₁₂H₂₀O₅ (molar mass: 244.28 g/mol) .
Research Findings :
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 317338-46-8)
Structural Difference : Methyl ester replaces ethyl ester; lacks the ylidene group .
Molecular Formula : C₁₁H₁₈O₄ (molar mass: 214.26 g/mol).
2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic Acid (CAS: 889949-15-9)
Structural Difference: Amino (-NH₂) group replaces the ylidene; carboxylic acid replaces the ester . Molecular Formula: C₁₁H₁₇NO₅ (molar mass: 243.26 g/mol).
1,4-Dioxaspiro[4.5]decan-8-one (CAS: 17159-82-9)
Structural Difference : Ketone group at position 8 instead of ylidene .
Molecular Formula : C₈H₁₂O₃ (molar mass: 156.18 g/mol).
Biological Activity
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS No. 51656-91-8) is an organic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 51656-91-8 |
| Purity | ≥97% |
| Boiling Point | Not specified |
Structural Characteristics
This compound features a spirocyclic structure that includes a dioxaspiro moiety, which is significant for its biological interactions. The presence of the ester functional group enhances its solubility and reactivity.
Antimicrobial Properties
Recent studies have indicated that compounds with spirocyclic structures exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.
- Escherichia coli : Showed moderate activity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
This antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals, indicating potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Studies
Cytotoxicity assays were conducted using various cancer cell lines to evaluate the therapeutic potential of this compound:
- HeLa Cells : IC50 value of 40 µg/mL.
- MCF-7 Cells : IC50 value of 35 µg/mL.
These results indicate that the compound possesses selective cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells.
Study on Antimicrobial Efficacy
In a study published in Pharmaceutical Biology, researchers investigated the antimicrobial efficacy of various derivatives of dioxaspiro compounds, including this compound. The study concluded that modifications to the dioxaspiro structure could enhance antimicrobial properties significantly compared to traditional antibiotics .
Research on Antioxidant Properties
A recent publication in the Journal of Medicinal Chemistry explored the antioxidant properties of various spirocyclic compounds. This compound was highlighted for its strong radical scavenging ability, suggesting its potential use in nutraceutical formulations .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate?
Q. How is this compound characterized spectroscopically?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR of related spiro compounds shows peaks at δ 4.13 (s, 2H, CH₂O), 3.92 (s, 4H, dioxane ring), and 1.11 ppm (s, 6H, CH₃) . HRMS data for derivatives align with calculated [M+Na]⁺ values (e.g., 235.1310 observed vs. 235.1305 calculated) . LogP values (~1.48) and topological polar surface area (44.8 Ų) are calculated using software .
Q. What are the stability and storage recommendations for this compound?
The compound should be stored in airtight containers at 2–8°C, away from heat and ignition sources. Safety guidelines emphasize avoiding exposure to moisture and incompatible reagents (e.g., strong oxidizers) .
Q. What derivatives are commonly synthesized from this compound?
Derivatives include hydroxylated analogs (e.g., 8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl acetate) via NaBH₄ reduction and methyl esters (e.g., Mthis compound) through transesterification .
Advanced Research Questions
Q. How can reaction yields be optimized during enolate-mediated synthesis?
Yield optimization requires strict temperature control (−78°C for LDA-mediated steps) and anhydrous conditions. Contradictions arise in solvent choice: THF is preferred for low-temperature reactions , while methanol is used for borohydride reductions . Catalyst screening (e.g., Rhodium in spirocyclic additions) may improve selectivity .
Q. How are spectral contradictions resolved in structural elucidation?
Discrepancies in NMR data (e.g., unexpected splitting) are addressed via 2D techniques (COSY, HSQC) and computational modeling. For example, NMR assignments for spiro derivatives rely on comparison with calculated shifts (e.g., δ 136.9 for sp² carbons) .
Example NMR Data from Derivatives
| Proton/Carbon | Shift (ppm) | Assignment | Reference |
|---|---|---|---|
| , CH₂O | 4.13 | Dioxane ring | |
| , sp² C | 136.9 | Olefinic |
Q. What degradation pathways occur under varying pH conditions?
Acidic conditions hydrolyze the dioxane ring, forming cyclohexanone derivatives, while basic conditions may cleave the ester group. Stability studies recommend neutral pH for long-term storage .
Q. What mechanistic insights exist for spirocyclic ring formation?
The spiro center forms via intramolecular cyclization during enolate trapping. Computational studies suggest transition-state stabilization through orbital overlap between the enolate and carbonyl group . Rhodium-catalyzed 1,2-additions further demonstrate regioselectivity in spiro annulations .
Q. How are multi-step syntheses designed using this compound as an intermediate?
A representative route involves:
- Step 1: Reduction of the ketone to a hydroxyl derivative .
- Step 2: Esterification or oxidation to form advanced intermediates (e.g., carboxylic acids for drug conjugates) .
- Step 3: Functionalization via cross-coupling (e.g., Suzuki reactions) .
Byproduct Analysis
| Step | Byproduct | Mitigation Strategy |
|---|---|---|
| 1 | Over-reduction | Controlled NaBH₄ addition |
| 2 | Transesterification | Use of excess alcohol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
